Oxaydo

説明

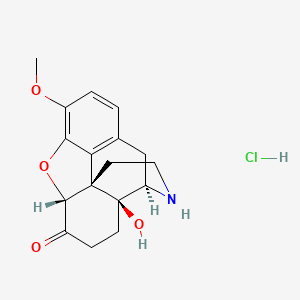

Noroxycodone (hydrochloride) is an analytical reference material categorized as an opioid. Noroxycodone is a metabolite of oxycodone. This product is intended for research and forensic applications.

A semisynthetic derivative of CODEINE.

作用機序

Target of Action

Oxaydo, also known as Noroxycodone Hydrochloride, is an opioid agonist . Its primary target is the mu-opioid receptor . This receptor plays a crucial role in the perception of pain and the body’s response to it .

Mode of Action

This compound interacts with its target, the mu-opioid receptor, by binding to it . This binding results in a series of biochemical reactions that ultimately lead to the inhibition of pain signals being transmitted to the brain . This interaction can also cause potentially serious side effects, such as respiratory depression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the pain signaling pathway. By binding to the mu-opioid receptor, this compound inhibits the transmission of pain signals, providing relief from moderate to severe pain .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the bioavailability of this compound can be influenced by various factors, including the patient’s physiological condition and the presence of other medications .

Result of Action

The primary molecular and cellular effect of this compound’s action is the reduction of pain. By binding to the mu-opioid receptor, this compound inhibits the transmission of pain signals to the brain, effectively reducing the perception of pain . This compound can also cause a range of side effects, including potentially serious ones such as respiratory depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concomitant use of this compound with cytochrome P450 3A4 inhibitors can result in an increase in oxycodone plasma concentrations, which could increase or prolong adverse reactions and may cause potentially fatal respiratory depression . Additionally, the use of opioids with benzodiazepines or other central nervous system depressants, including alcohol, may result in profound sedation, respiratory depression, coma, and death .

生化学分析

Biochemical Properties

Oxaydo is extensively metabolized by multiple metabolic pathways to noroxycodone, oxymorphone, and noroxymorphone, which are subsequently glucuronidated . The primary metabolic pathway of this compound is CYP3A4 mediated N-demethylation to noroxycodone with less contribution from CYP2D6 mediated O-demethylation to oxymorphone .

Cellular Effects

This compound can cause serious side effects including slow heart rate, weak pulse, fainting, slow breathing, chest pain, fast or pounding heartbeats, a seizure, extreme drowsiness . It can also cause decreased adrenal gland hormones leading to nausea, vomiting, stomach pain, loss of appetite, feeling tired or light-headed, muscle or joint pain, skin discoloration, craving salty foods .

Molecular Mechanism

This compound and its active metabolites, noroxycodone, oxymorphone, and noroxymorphone are opioid agonists . These compounds passively diffuse and bind to opioid receptors in the CNS, producing analgesic effects . The concomitant use of this compound with all cytochrome P450 3A4 inhibitors may result in an increase in oxycodone plasma concentrations, which could increase or prolong adverse reactions and may cause potentially fatal respiratory depression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time, especially during initiation or following a dosage increase . To reduce the risk of respiratory depression, proper dosing and titration of this compound are essential . Accidental ingestion of even one dose of this compound, especially by children, can result in a fatal overdose of oxycodone .

Dosage Effects in Animal Models

Higher doses can lead to serious or life-threatening issues such as respiratory depression .

Metabolic Pathways

This compound is metabolized primarily by the CYP3A4 enzyme, leading to the formation of noroxycodone . A smaller portion is metabolized by the CYP2D6 enzyme to form oxymorphone . These metabolites are then glucuronidated.

Transport and Distribution

This compound is taken orally and is absorbed in the gastrointestinal tract . It is then distributed throughout the body, where it acts on the central nervous system to produce its analgesic effects .

Subcellular Localization

As an opioid, this compound is known to act primarily on opioid receptors, which are predominantly found on the cell surface and in the central nervous system .

生物活性

Oxaydo, a brand name for oxycodone hydrochloride, is an immediate-release opioid analgesic primarily used for the management of moderate to severe pain. Its formulation incorporates Aversion Technology aimed at deterring misuse. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

Pharmacodynamics

Oxycodone acts primarily as an agonist at the mu-opioid receptor but also has activity at kappa and delta receptors. Its analgesic effects are mediated through the inhibition of neurotransmitter release in the central nervous system, leading to decreased perception of pain. The compound exhibits several biological effects beyond analgesia:

- Respiratory Effects : Oxycodone can induce dose-dependent respiratory depression by acting on the respiratory center in the brainstem .

- Gastrointestinal Effects : It slows gastrointestinal motility, often resulting in constipation due to increased muscle tone in the colon .

- Cardiovascular Effects : Oxycodone may cause histamine release, leading to symptoms such as pruritus and hypotension .

- Endocrine Effects : It influences hormone levels, including increased prolactin and decreased cortisol and testosterone levels .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety. Key parameters include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 60% to 87% |

| Peak Plasma Concentration | 11.5 ng/mL |

| Time to Peak Concentration | 5.11 hours |

| Volume of Distribution | 2.6 L/kg |

| Protein Binding | 45% (mainly to serum albumin) |

| Elimination Half-life | Approximately 3 hours |

Oxycodone is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes, producing active metabolites such as noroxycodone and oxymorphone . The pharmacokinetic equivalence between this compound and Roxicodone has been established in clinical studies, ensuring consistent therapeutic outcomes .

Clinical Case Studies

Several studies have highlighted the clinical implications of using this compound in pain management:

- Efficacy in Pain Management : A study comparing this compound with traditional oxycodone formulations demonstrated similar analgesic effects with a lower incidence of misuse due to its deterrent formulation .

- Adverse Effects Profile : Clinical evaluations have shown that while this compound effectively manages pain, it also carries risks typical of opioid use, including potential for addiction and overdose. However, the incorporation of Aversion Technology has been associated with reduced rates of misuse among patients .

- Long-term Use Implications : Longitudinal studies are necessary to assess the long-term effects of chronic use of this compound on hormonal balance and gastrointestinal health, particularly given its impact on endocrine function and motility .

Research Findings

Recent research has focused on various aspects of oxycodone's biological activity:

- A study indicated that oxycodone has less immunosuppressive effects compared to other opioids, suggesting a potentially safer profile in certain populations .

- Investigations into the pharmacological parameters have revealed correlations between oxycodone's action and the ongoing opioid epidemic, highlighting both therapeutic benefits and societal risks associated with opioid prescriptions .

科学的研究の応用

Indications and Usage

Oxaydo is utilized in various clinical settings for pain management:

- Acute Pain Management : Effective for short-term relief following surgical procedures or injury.

- Chronic Pain Management : Prescribed for patients with ongoing pain conditions where non-opioid alternatives have failed or are not tolerated .

Abuse-Deterrent Properties

One of the significant advancements with this compound is its abuse-deterrent formulation (ADF). This feature aims to reduce the potential for misuse and abuse, which is a critical concern in opioid therapy. The formulation includes specific characteristics designed to deter common methods of abuse such as crushing or dissolving the tablets .

Key Findings from Abuse-Deterrence Studies:

- Decreased Drug-Liking : Clinical studies have shown that this compound may result in lower "drug-liking" scores among users compared to traditional oxycodone formulations, although the clinical significance of these findings is still under evaluation .

- Regulatory Recognition : While this compound was one of the first ADFs in its class, it has not been officially recognized as an abuse-deterrent formulation by the FDA due to ongoing assessments of its effectiveness .

Pharmacokinetics

This compound's pharmacokinetic profile indicates that it is rapidly absorbed, providing quick analgesic effects. However, it also has a narrow therapeutic index, necessitating careful dosing and monitoring, especially in patients at risk for respiratory depression or those using concomitant medications that may interact with CYP3A4 enzymes .

Dosage and Administration

The recommended approach involves starting with the lowest effective dose and titrating based on patient response. For patients transitioning from other opioids to this compound, close monitoring is essential to prevent overdose or inadequate pain control .

Case Study 1: Post-Surgical Pain Management

A study involving post-operative patients demonstrated that those treated with this compound reported significant pain relief compared to those receiving non-opioid analgesics. The study highlighted the importance of individualized dosing based on patient-specific factors such as prior opioid use and overall health status.

Case Study 2: Chronic Pain Patients

In a cohort of chronic pain patients who had previously struggled with opioid dependence, this compound was found to provide adequate analgesia while minimizing the risk of relapse into substance use disorders. Regular follow-ups indicated a reduction in reported side effects compared to traditional oxycodone formulations.

特性

IUPAC Name |

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4.ClH/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15;/h2-3,12,15,18,20H,4-8H2,1H3;1H/t12-,15+,16+,17-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNAMRAQFUFUMH-KCTCKCTRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(=O)CC5)O)C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)C(=O)CC5)O)C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76-42-6 (Parent), 25333-72-6 (Terephthalate) | |

| Record name | Oxycodone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124-90-3, 52446-25-0 | |

| Record name | Oxycodone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noroxycodone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052446250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52446-25-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOROXYCODONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3M7LQ6Q2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。